Bersacapavir

Description

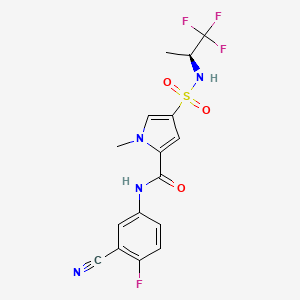

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBIDUKSBJYEF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638266-40-6 | |

| Record name | Bersacapavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638266406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERSACAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2456KW2166 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bersacapavir (JNJ-6379): A Technical Overview of its Discovery and Synthesis for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bersacapavir (also known as JNJ-6379 or JNJ-56136379) is an investigational oral antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Developed by Janssen Pharmaceuticals, it belongs to a class of molecules known as capsid assembly modulators (CAMs).[1][4] CAMs represent a promising therapeutic strategy for HBV by targeting a critical step in the viral lifecycle: the assembly of the viral capsid.[5] this compound has demonstrated potent antiviral activity in preclinical studies and has been evaluated in clinical trials.[1][3][6][7] This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, synthesis, mechanism of action, and biological evaluation of this compound.

Discovery and Synthesis

While specific details regarding the initial discovery and lead optimization process for this compound are not extensively published in peer-reviewed literature, it is understood to have emerged from Janssen's research and development program focused on identifying novel HBV capsid protein inhibitors.[4] The development of CAMs often involves high-throughput screening to identify compounds that interfere with capsid formation, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

The chemical structure of this compound is N-(3-cyano-4-fluorophenyl)-1-methyl-4-((((1S)-2,2,2-trifluoro-1-methylethyl)amino)sulfonyl)-1H-pyrrole-2-carboxamide.[8]

A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed by Janssen. However, the synthesis of related pyrazole and pyrrole-based compounds as HBV capsid inhibitors has been described in the scientific and patent literature, suggesting that its synthesis likely involves multi-step organic chemistry processes.[9] The synthesis would logically culminate in the formation of the amide bond and the sulfonyl group attachment to the pyrrole core.

Mechanism of Action

This compound is a Class II capsid assembly modulator that exhibits a dual mechanism of action against HBV.[10]

1. Misdirection of Capsid Assembly: The primary mechanism involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the viral capsid. This binding accelerates the kinetics of capsid assembly. However, this rapid assembly occurs without the essential packaging of the viral pregenomic RNA (pgRNA) and the viral polymerase. The resulting capsids are therefore "empty" and non-infectious, effectively halting the viral replication cycle.[5][10]

2. Inhibition of cccDNA Formation: this compound has also been shown to interfere with the establishment of the covalently closed circular DNA (cccDNA) pool in newly infected cells.[10] The cccDNA is a stable minichromosome in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By preventing the formation of new cccDNA, this compound may help to reduce the persistence of the virus.[10]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound in the HBV lifecycle.

Biological Activity

This compound has demonstrated potent and specific antiviral activity against HBV in various in vitro and in vivo models.

In Vitro Activity

The in vitro antiviral activity of this compound has been evaluated in several cell-based assays. Key quantitative data are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| EC50 (HBV DNA reduction) | HepG2.2.15 | Not explicitly stated, but showed dose-dependent reduction | [3] |

| EC50 (HBV DNA reduction) | Treatment-naïve patient cells | Dose-dependent reduction | [3] |

| EC90 (Viral Replication) | In vitro | >3x lower than steady-state trough plasma exposures | [2] |

Clinical Data

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in healthy volunteers and patients with chronic HBV infection.

| Trial Phase | Population | Key Findings | Reference |

| Phase 1 | Healthy Adults | Well-tolerated at single doses up to 600 mg and multiple doses. Dose-proportional pharmacokinetics. | [2] |

| Phase 1 | Treatment-naïve CHB patients | Well-tolerated. Dose-dependent pharmacokinetics. Potent antiviral activity with significant reductions in HBV DNA and RNA. | [1][3] |

| Phase 2 (JADE) | CHB patients (with/without nucleos(t)ide analogue) | Pronounced reductions in HBV DNA and HBV RNA. Well-tolerated. Viral breakthrough with monotherapy due to resistance (T33N). | [10][11] |

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are proprietary to Janssen. However, based on published literature for the characterization of HBV capsid assembly modulators, representative protocols are provided below.

HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay is used to assess the effect of compounds on the formation of HBV capsids.

1. Cell Lysis:

-

Culture HBV-producing cells (e.g., HepG2.2.15) to confluence.

-

Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Native Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TBE buffer (Tris-borate-EDTA).

-

Mix the cell lysate supernatant with a native gel loading dye.

-

Load the samples onto the agarose gel.

-

Run the electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.

3. Western Blotting:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with a primary antibody against HBV core protein (HBcAg).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

The following diagram outlines the workflow for the HBV capsid assembly assay.

Caption: Workflow for HBV capsid assembly analysis.

HBV cccDNA Quantification Assay (qPCR)

This assay is used to quantify the amount of cccDNA in infected cells.

1. DNA Extraction:

-

Culture primary human hepatocytes or a suitable cell line (e.g., HepG2-NTCP) and infect with HBV.

-

Treat the infected cells with this compound or a control compound.

-

Isolate total DNA from the cells using a method that enriches for extrachromosomal DNA, such as a modified Hirt extraction.

2. Exonuclease Digestion:

-

To specifically quantify cccDNA, the extracted DNA must be treated with an exonuclease (e.g., Plasmid-Safe ATP-dependent DNase) that digests linear and relaxed circular DNA, leaving the covalently closed circular form intact.

3. Quantitative PCR (qPCR):

-

Perform qPCR using primers that are specific for the gap region of the HBV genome, which will only amplify the closed circular cccDNA.

-

Use a housekeeping gene (e.g., beta-globin) for normalization.

-

Quantify the cccDNA copy number relative to the cell number.

The following diagram illustrates the workflow for cccDNA quantification.

Caption: Workflow for HBV cccDNA quantification by qPCR.

Conclusion

This compound is a potent HBV capsid assembly modulator with a dual mechanism of action that has shown promise in preclinical and early clinical studies. Its ability to both disrupt the formation of infectious virions and inhibit the establishment of the persistent cccDNA reservoir makes it an important candidate in the development of a functional cure for chronic hepatitis B. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential. This technical guide provides a summary of the publicly available information on this compound to aid researchers in the field of antiviral drug development.

References

- 1. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics and Antiviral Activity of Novel HBV Capsid Assembly Modulator, JNJ-56136379, in Non-cirrhotic, Treatment-naïve Patients with Chronic Hepatitis B [natap.org]

- 7. Safety, Pharmacokinetics and Antiviral Activity of Novel HBV Capsid Assembly Modulator, JNJ-56136379, in Patients with Chronic Hepatitis B [natap.org]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a new class of HBV capsid assembly modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.eur.nl [pure.eur.nl]

Preclinical Antiviral Profile of Bersacapavir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is a novel, orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) replication.[1][2] It belongs to the class of capsid assembly modulators (CAMs), which represent a promising therapeutic strategy for achieving functional cure in patients with chronic hepatitis B.[1][2] this compound interferes with the critical process of viral nucleocapsid formation, leading to a potent antiviral effect. This technical guide provides a comprehensive overview of the preclinical antiviral activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and relevant experimental methodologies.

Mechanism of Action

This compound exerts its antiviral activity through a dual mechanism of action that targets both the early and late stages of the HBV replication cycle.[2]

Primary Mechanism: Disruption of Capsid Assembly (Late Stage)

The primary mode of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits.[1] This interaction accelerates the kinetics of capsid assembly, leading to the formation of structurally normal but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[2] Consequently, this prevents the encapsidation of the genetic material necessary for viral replication.

Secondary Mechanism: Inhibition of cccDNA Formation (Early Stage)

This compound also inhibits the de novo formation of covalently closed circular DNA (cccDNA), a key step in the establishment and persistence of HBV infection in the nucleus of hepatocytes.[2] By interfering with processes post-viral entry, this compound prevents the replenishment of the cccDNA pool, which is crucial for the transcription of viral RNAs and subsequent protein production.[2]

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action targeting early (cccDNA formation) and late (encapsidation) stages of the HBV lifecycle.

In Vitro Antiviral Activity

This compound has demonstrated potent and pan-genotypic antiviral activity in various in vitro models.

Table 1: In Vitro Efficacy of this compound against different HBV Genotypes

| HBV Genotype | Cell Line | EC50 (nM) | Reference |

| A | Transiently transfected Huh7 | 10-33 (median range) | [2] |

| B | Transiently transfected Huh7 | 10-33 (median range) | [2] |

| C | Transiently transfected Huh7 | 10-33 (median range) | [2] |

| D | Transiently transfected Huh7 | 17 (reference) | [2] |

| E | Transiently transfected Huh7 | 10-33 (median range) | [2] |

| F | Transiently transfected Huh7 | 10-33 (median range) | [2] |

| G | Transiently transfected Huh7 | 10-33 (median range) | [2] |

| H | Transiently transfected Huh7 | 10-33 (median range) | [2] |

Table 2: In Vitro Efficacy of this compound in Different Cell Models

| Cell Line | Parameter Measured | EC50 (nM) | Reference |

| HepG2.117 | Extracellular HBV DNA | 54 | [2] |

| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA | 93 | [2] |

| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 876 | [2] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| HepG2 | >25 | >463 (based on HepG2.117 EC50) | [3] |

Note: The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more favorable safety profile.

In Vivo Preclinical Efficacy

Preclinical studies in animal models have demonstrated the in vivo antiviral activity of this compound.

In a study utilizing an HBV transgenic mouse model, co-administration of this compound with an RNAi therapeutic resulted in a significant reduction in serum HBV DNA and HBsAg levels.[4] While specific monotherapy data from this study is not detailed, these findings support the in vivo efficacy of this compound as part of a combination regimen.

Preclinical studies in mice, rats, and dogs have shown that this compound is well-tolerated with liver-to-plasma ratios ranging from 6.0 to 18.3, indicating good distribution to the target organ.[2]

Resistance Profile

The emergence of drug resistance is a critical consideration for antiviral therapies. In vitro studies have identified specific amino acid substitutions in the HBV core protein that can confer resistance to this compound.

Table 4: In Vitro Resistance Profile of this compound

| Mutation | Fold Change in EC50 | Reference |

| T33N | Moderate (28-fold) | [5] |

Further detailed quantitative data on EC50 fold changes for a broader range of mutations are still emerging from ongoing research.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Workflow)

Caption: A generalized workflow for determining the in vitro antiviral efficacy of this compound.

Detailed Methodologies:

-

Cell Culture: Human hepatoma cell lines such as HepG2, HepAD38 (an inducible HBV-expressing cell line), and Huh-7 are commonly used.[3][6] Primary human hepatocytes (PHHs) provide a more physiologically relevant model.[2][7]

-

HBV Genotypes: To assess pan-genotypic activity, cells are transiently transfected with plasmids encoding the genomes of different HBV genotypes (A-H).[2]

-

Compound Treatment: this compound is typically dissolved in DMSO and added to the cell culture medium at various concentrations.

-

Quantification of Antiviral Activity: The 50% effective concentration (EC50) is determined by measuring the reduction in viral replication markers. Extracellular HBV DNA is commonly quantified from the cell culture supernatant using quantitative polymerase chain reaction (qPCR). Intracellular HBV RNA can be measured by reverse transcription-qPCR (RT-qPCR).

-

Cytotoxicity Assay (CC50 Determination): The 50% cytotoxic concentration (CC50) is determined in parallel with the antiviral assays. This is often done using assays that measure cell viability, such as the MTS or SRB assay.[8][9]

cccDNA Formation Assay

Caption: Experimental workflow for assessing the inhibitory effect of this compound on de novo cccDNA formation.

Detailed Methodologies:

-

Cell System: Primary human hepatocytes (PHHs) or differentiated HepaRG cells are used as they support de novo HBV infection and cccDNA formation.[2][10]

-

Infection and Treatment: Cells are pre-treated with this compound before and during infection with a high-titer HBV inoculum.

-

cccDNA Extraction: Covalently closed circular DNA is selectively extracted from total cellular DNA using a Hirt extraction procedure.

-

Quantification: The amount of cccDNA is quantified using Southern blot analysis or a specific qPCR assay.[11][12][13]

Conclusion

This compound is a potent HBV capsid assembly modulator with a dual mechanism of action that effectively inhibits viral replication in vitro and in vivo. Its pan-genotypic activity and ability to inhibit cccDNA formation make it a promising candidate for inclusion in combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further preclinical and clinical studies will continue to delineate its full therapeutic potential and resistance profile.

References

- 1. Selection of the highly replicative and partially multidrug resistant rtS78T HBV polymerase mutation during TDF-ETV combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. Frontiers | A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine [frontiersin.org]

- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. Favipiravir Inhibits Hepatitis A Virus Infection in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of hepatitis B virus via selective apoptosis modulation by Chinese patent medicine Liuweiwuling Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights on Molecular Mechanism of Hepatitis B Virus Covalently Closed Circular DNA Formation | MDPI [mdpi.com]

- 13. collaborate.princeton.edu [collaborate.princeton.edu]

Bersacapavir's Impact on Hepatitis B Virus cccDNA Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a central goal for a functional cure. Bersacapavir (also known as JNJ-56136379), a novel capsid assembly modulator (CAM), has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role in disrupting HBV capsid assembly and inhibiting the de novo formation of cccDNA. We present available quantitative data from preclinical studies, detail relevant experimental protocols for cccDNA quantification, and visualize the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Dual Mechanism of Action

This compound is an orally bioavailable small molecule that belongs to the class of HBV capsid assembly modulators.[1] It interferes with the HBV replication cycle through a dual mechanism of action, targeting both late and early stages of viral proliferation.[2]

-

Primary Mechanism (Late Stage): this compound binds to the core protein dimers of HBV, accelerating the kinetics of capsid assembly. This leads to the formation of structurally normal but empty capsids, devoid of the pregenomic RNA (pgRNA) and the viral polymerase essential for reverse transcription.[2] This action effectively halts the production of new infectious virions.

-

Secondary Mechanism (Early Stage): Crucially for the focus of this guide, this compound also inhibits the de novo formation of cccDNA from incoming relaxed circular DNA (rcDNA).[2][3] This occurs at a post-entry step, preventing the replenishment of the nuclear cccDNA pool, a key factor in the persistence of HBV infection.[2]

Quantitative Analysis of this compound's Effect on HBV cccDNA

Preclinical studies in primary human hepatocytes (PHHs) have provided quantitative data on the efficacy of this compound in inhibiting HBV replication and cccDNA formation. The following tables summarize the key findings from these in vitro experiments.

| Parameter | Cell Model | Median EC50 | Median EC90 | Reference |

| Extracellular HBV DNA Reduction | HBV-infected PHHs | 93 nM | 378 nM | [2] |

| Intracellular HBV RNA Reduction (indicative of cccDNA formation inhibition) | HBV-infected PHHs | 876 nM | 4,019 nM | [2] |

| HBV Replication Inhibition | HepG2.117 cells | 54 nM | Not Reported | [2] |

Table 1: In Vitro Efficacy of this compound Against HBV

EC50: Half-maximal effective concentration; EC90: 90% effective concentration; nM: nanomolar; PHHs: Primary Human Hepatocytes.

It is important to note that higher concentrations of this compound are required to inhibit cccDNA formation compared to the reduction of extracellular HBV DNA.[2] This may suggest subtle differences in the binding pocket of the core protein in its dimeric state versus its state within a preformed capsid.[2]

Clinical Trial Data:

The phase 2b clinical trials, REEF-1 and REEF-2, evaluated the safety and efficacy of this compound in combination with other antiviral agents in patients with chronic hepatitis B.[4][5] The primary endpoints in these trials were focused on serum markers such as HBsAg and HBV DNA levels, and the proportion of patients meeting criteria for stopping nucleos(t)ide analogue (NA) therapy.[4] To date, specific quantitative data on the reduction of intrahepatic cccDNA from these clinical trials have not been reported in the primary publications.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound's effect on HBV cccDNA.

In Vitro HBV Infection of Primary Human Hepatocytes (PHHs)

This protocol is foundational for assessing the impact of antiviral compounds on the entire HBV life cycle, including cccDNA formation.

-

Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated plates.

-

HBV Inoculation: After cell attachment and recovery, the culture medium is replaced with fresh medium containing HBV inoculum.

-

Compound Administration: this compound or other test compounds are added concurrently with the viral inoculum to assess the inhibition of de novo cccDNA formation. To evaluate the effect on established infection, the compound is added at a later time point (e.g., 4-5 days post-infection).[2]

-

Incubation: The infected cells are incubated for a defined period, with regular medium changes.

-

Sample Collection: At the end of the incubation period, supernatant is collected for the analysis of extracellular HBV DNA and viral antigens. The cells are harvested for the extraction of intracellular viral nucleic acids, including cccDNA.

Quantification of HBV cccDNA by qPCR

A reliable method for specifically quantifying cccDNA is crucial, as it exists in the presence of other viral DNA replicative intermediates.

-

DNA Extraction: Total DNA is extracted from the harvested PHHs using a commercial kit.

-

Exonuclease Digestion: To eliminate contaminating relaxed circular and double-stranded linear HBV DNA, the extracted DNA is treated with an ATP-dependent DNase or T5 exonuclease. These enzymes selectively digest linear and nicked circular DNA, leaving the covalently closed circular DNA intact.

-

Quantitative PCR (qPCR): The digested DNA is then subjected to qPCR using primers and probes specific for a conserved region of the HBV genome. A standard curve generated from a plasmid containing the HBV genome is used to quantify the absolute copy number of cccDNA.

-

Normalization: The cccDNA copy number is typically normalized to the amount of a host housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

Southern Blot Analysis for cccDNA Confirmation

Southern blot is considered the gold standard for the specific detection of different HBV DNA forms, including cccDNA.

-

DNA Extraction: A modified Hirt extraction method is often used to selectively extract low molecular weight DNA, enriching for episomal DNA like cccDNA.

-

Agarose Gel Electrophoresis: The extracted DNA is separated by size and conformation on an agarose gel. The supercoiled cccDNA migrates faster than the relaxed circular and double-stranded linear forms.

-

DNA Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: The membrane is incubated with a labeled DNA probe specific for the HBV genome.

-

Detection: The signal from the hybridized probe is detected using autoradiography or a digital imaging system, allowing for the visualization and relative quantification of the different HBV DNA species.

Visualizing Pathways and Workflows

This compound's Dual Mechanism of Action

The following diagram illustrates the two key points of intervention of this compound in the HBV life cycle.

Caption: this compound's dual inhibitory effect on the HBV life cycle.

Experimental Workflow for In Vitro cccDNA Quantification

This diagram outlines the key steps in determining the effect of a compound on HBV cccDNA levels in a cell culture model.

Caption: Workflow for quantifying this compound's effect on HBV cccDNA.

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-HBV therapeutics due to its dual mechanism of action. Preclinical data clearly demonstrate its ability to not only prevent the formation of new infectious virions but also to inhibit the de novo formation of the persistent cccDNA reservoir. While the lack of reported clinical data on intrahepatic cccDNA reduction is a current limitation, the potent antiviral activity observed in clinical trials in terms of serum HBV DNA and RNA reduction is encouraging. Future research should focus on directly assessing the impact of this compound on the cccDNA pool in patients, potentially through liver biopsy substudies in ongoing or future clinical trials. A deeper understanding of its long-term effects on cccDNA stability and transcriptional activity will be critical in realizing the potential of this compound to contribute to a functional cure for chronic hepatitis B.

References

Bersacapavir: A Technical Overview of a Novel Hepatitis B Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is an investigational small molecule drug being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a class of antiviral agents known as capsid assembly modulators (CAMs).[3] this compound interferes with a critical step in the HBV life cycle, the assembly of the viral capsid, thereby suppressing viral replication.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C16H14F4N4O3S.[2] Its structure features a central pyrrole ring with several functional group substitutions that are crucial for its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide |

| CAS Number | 1638266-40-6[2] |

| PubChem CID | 121294984[5] |

| DrugBank ID | DB19035[6] |

| Synonyms | JNJ-56136379, JNJ-6379[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H14F4N4O3S | PubChem[5] |

| Molecular Weight | 418.37 g/mol | Wikipedia[2] |

| XLogP3 (Computed) | 2.2 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 8 | PubChem[5] |

| Rotatable Bond Count | 5 | PubChem[5] |

| Solubility | Soluble in DMSO and Corn Oil.[3] | MedchemExpress[3] |

Mechanism of Action

This compound is a Class II (or Type II) HBV capsid assembly modulator.[7] Its primary mechanism of action involves binding to the core protein (HBc) dimers of the hepatitis B virus.[3] This binding event accelerates the kinetics of capsid assembly, leading to the formation of non-infectious, empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[7] By preventing the encapsidation of the viral genome, this compound effectively halts a critical step in the HBV replication cycle.

A secondary mechanism of action has also been proposed, where this compound may interfere with the establishment of new covalently closed circular DNA (cccDNA) molecules in the nucleus of infected hepatocytes.[4] cccDNA serves as the transcriptional template for all viral RNAs and is the basis for the persistence of HBV infection.

Figure 1: Mechanism of Action of this compound in Inhibiting HBV Capsid Assembly.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are largely proprietary. However, based on the available literature for HBV capsid assembly modulators, the following outlines generalized methodologies.

Chemical Synthesis

The synthesis of this compound has been reported to start from N-methylpyrrole.[2] The detailed synthetic route is not publicly available but would likely involve a multi-step process to build the substituted pyrrole core and couple the various functional groups. A general workflow for the synthesis of a similar compound might involve:

Figure 2: Generalized Synthetic Workflow for a this compound-like Molecule.

In Vitro Antiviral Activity Assay

The antiviral activity of this compound can be assessed in HBV-producing cell lines, such as HepG2.2.15 cells.

-

Cell Culture: Maintain HepG2.2.15 cells in appropriate culture medium.

-

Compound Treatment: Seed cells in multi-well plates and treat with serial dilutions of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a defined period (e.g., 6-9 days), with periodic media and compound changes.

-

Quantification of Viral Markers:

-

HBV DNA: Extract viral DNA from the cell culture supernatant and quantify using quantitative PCR (qPCR).

-

HBsAg and HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage inhibition of viral markers against the compound concentration.

-

Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound in the same cell line using an appropriate method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Capsid Assembly Assay

The direct effect of this compound on capsid assembly can be monitored using various biophysical techniques.

-

Protein Expression and Purification: Express and purify recombinant HBV core protein (HBc) dimers.

-

Assembly Reaction: Induce capsid assembly by adding the HBc dimers to a suitable buffer, in the presence and absence of this compound.

-

Monitoring Assembly:

-

Electron Microscopy: Visualize the morphology of the assembled capsids (or aberrant structures) by transmission electron microscopy.

-

Size Exclusion Chromatography: Analyze the size distribution of the assembled particles.

-

Native Agarose Gel Electrophoresis: Separate assembled capsids from unassembled dimers and visualize by Western blotting with an anti-HBc antibody.

-

Pharmacokinetics

Limited pharmacokinetic data for this compound in humans is available from a Phase 1 study in participants with moderate hepatic impairment and a drug-drug interaction study.[8][9]

Table 3: Summary of Human Pharmacokinetic Findings

| Study Population | Key Findings | Reference |

| Moderate Hepatic Impairment | Plasma exposure of this compound was 1.1- to 1.3-fold higher compared to individuals with normal liver function, but this was not considered clinically relevant. | [9] |

| Drug-Drug Interaction Study | Co-administration with itraconazole (a strong CYP3A inhibitor) increased this compound AUC by 38%. This compound is a weak inducer of CYP3A. | [8] |

Note: A comprehensive preclinical pharmacokinetic profile in various animal models (rat, dog, monkey) is not publicly available.

Clinical Efficacy and Safety

This compound has been evaluated in several clinical trials, most notably the Phase 2b REEF-1 and REEF-2 studies, in combination with other anti-HBV agents.

REEF-1 Study (NCT03982186)

This study evaluated the efficacy and safety of this compound in combination with the siRNA JNJ-73763989 and a nucleos(t)ide analogue (NA).[10][11][12]

Table 4: Key Results from the REEF-1 Study at Week 48

| Treatment Group | Proportion of Patients Meeting NA Stopping Criteria* |

| JNJ-6379 (this compound) dual group | 0% |

| JNJ-3989 dual 40 mg group | 5% |

| JNJ-3989 dual 100 mg group | 16% |

| JNJ-3989 dual 200 mg group | 19% |

| Triple group (JNJ-3989 + this compound + NA) | 9% |

| Control (NA + placebo) | 2% |

*NA stopping criteria: ALT <3 x ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10 IU/mL.

The study concluded that while treatment with JNJ-3989 led to a dose-dependent response for meeting NA-stopping criteria, it rarely led to HBsAg seroclearance.[10] The addition of this compound did not appear to enhance the primary endpoint in this study. The treatment regimens were generally well-tolerated.[11]

REEF-2 Study (NCT04129554)

This study assessed a finite 48-week treatment with JNJ-3989, this compound, and an NA in virologically suppressed, HBeAg-negative patients.[1][13]

The primary endpoint, functional cure (off-treatment HBsAg seroclearance), was not achieved by any patient at 24 or 48 weeks of follow-up.[1] However, the active treatment arm showed a pronounced on-treatment reduction in mean HBsAg from baseline at week 48 compared to the control arm (1.89 vs. 0.06 log10 IU/mL; p = 0.001).[1] A higher proportion of patients in the active arm maintained significant HBsAg reduction and had fewer off-treatment virologic relapses and ALT flares compared to the control group.[1]

Conclusion

This compound is a potent HBV capsid assembly modulator that effectively inhibits viral replication in vitro by inducing the formation of non-infectious, empty capsids. While it has shown a favorable safety profile in clinical trials, its efficacy in combination with other agents for achieving a functional cure for chronic hepatitis B is still under investigation. The available data suggest that while this compound contributes to viral suppression, further research is needed to optimize its role in finite treatment regimens for chronic HBV infection. This technical guide provides a summary of the current public knowledge on this compound to aid researchers and drug development professionals in their understanding of this novel antiviral agent.

References

- 1. JNJ-73763989 and this compound treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H14F4N4O3S | CID 121294984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (this compound) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (this compound) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ir.arrowheadpharma.com [ir.arrowheadpharma.com]

Introduction: The Hepatitis B Virus Core Protein as a Therapeutic Target

An In-depth Technical Guide to the Bersacapavir Binding Site on the HBV Core Protein

For Researchers, Scientists, and Drug Development Professionals

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of a unique viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[1][2] This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making its formation and maintenance critical for the viral lifecycle.[1][2][3]

The HBV core protein (HBc) is a multifunctional, 183-amino acid protein that is essential for viral replication.[4][5] Its primary role is to self-assemble into icosahedral capsids, which are predominantly composed of 120 HBc dimers.[4][5] This capsid is not merely a structural container; it is a dynamic compartment crucial for several key viral processes:

-

Encapsidation: Packaging the pregenomic RNA (pgRNA) along with the viral polymerase.[6]

-

Reverse Transcription: Providing the microenvironment for the reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome.[4]

-

Intracellular Trafficking: Transporting the newly formed rcDNA-containing capsids to the nucleus to replenish the cccDNA pool or to the endoplasmic reticulum for envelopment and secretion as new virions.[6][7]

Given its central and pleiotropic role in the HBV lifecycle, the core protein represents a highly attractive target for novel antiviral therapies.[8] Disrupting its function can interfere with multiple stages of viral replication. One of the most promising strategies targeting HBc is the use of Capsid Assembly Modulators (CAMs).

This compound: A Class E Capsid Assembly Modulator

This compound (also known as JNJ-56136379 or JNJ-6379) is a potent, orally administered Capsid Assembly Modulator of the CAM-E class developed for the treatment of chronic hepatitis B. CAMs are small molecules designed to interfere with the normal process of viral capsid formation.[9] this compound binds directly to the HBc protein, inducing a profound antiviral effect through a dual mechanism of action.[10]

Mechanism of Action

This compound disrupts HBV replication through two primary interconnected pathways:

-

Acceleration of Aberrant Capsid Assembly: The principal mechanism involves binding to HBc dimers and accelerating the kinetics of capsid assembly.[10] This rapid assembly process occurs before the pgRNA-polymerase complex can be packaged. The result is the formation of structurally normal, but empty and therefore non-functional, viral capsids.[10]

-

Inhibition of cccDNA Formation: By preventing the proper encapsidation of pgRNA, this compound effectively halts the production of new rcDNA-containing nucleocapsids. This blockade disrupts the intracellular amplification pathway where newly synthesized capsids are transported back to the nucleus to maintain the cccDNA pool. This secondary mechanism inhibits the de novo formation of cccDNA, a critical step for viral persistence.[10]

The following diagram illustrates the key stages of the HBV lifecycle and highlights the points of intervention for this compound.

The this compound Binding Site

This compound binds with high affinity to a specific, conserved hydrophobic pocket located at the interface between two HBc dimers.[11] This "dimer-dimer" interface is critical for the geometric interactions required to form a stable icosahedral capsid.[5] By occupying this pocket, this compound acts as a molecular "glue," stabilizing and promoting protein-protein interactions that lead to the accelerated and aberrant assembly kinetics characteristic of its mechanism of action.[5][12]

The binding site is composed of residues from one HBc subunit, which forms the surface and pocket, while a C-terminal helix from an adjacent subunit in the growing capsid forms a "lid" over the compound.[5] This allosteric modulation locks the core proteins into a conformation that is highly favorable for assembly, bypassing the normal regulatory checks that ensure pgRNA is packaged.[13]

Quantitative Analysis of this compound Activity

The antiviral potency and pharmacological properties of this compound have been characterized through in vitro assays and clinical studies.

In Vitro Antiviral Efficacy

This compound demonstrates potent antiviral activity across a wide range of HBV genotypes. The median 50% effective concentration (EC50) values are consistently in the low nanomolar range, indicating high potency.

| HBV Genotype | Median EC50 (nM) |

| A | 10 |

| B | 14 |

| C | 12 |

| D (Reference) | 17 |

| E | 33 |

| F | 11 |

| G | 11 |

| H | 10 |

| Table 1: Antiviral Activity of this compound Against a Panel of HBV Genotypes. Data derived from in vitro studies with clinical isolates.[10] |

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion. A Phase 1 drug-drug interaction study provided key insights into this compound's metabolism, primarily via the Cytochrome P450 3A (CYP3A) pathway.

| Parameter | Condition | Value / Effect |

| AUC (Area Under Curve) | Co-administered with Itraconazole (strong CYP3A inhibitor) | Increased by 38%[14] |

| Cmax (Max Concentration) | Co-administered with Itraconazole | No significant effect[14] |

| Effect on Midazolam | This compound effect on a CYP3A substrate | Reduced Cmax and AUC by 42%-54% (weak inducer)[14] |

| Effect on Ethinyl Estradiol | This compound effect on a contraceptive component | Increased AUC by 1.6-fold[14] |

| Table 2: Summary of Pharmacokinetic Interactions of this compound (JNJ-56136379).[14] |

Resistance to this compound

As with other antiviral agents, resistance to CAMs can emerge through mutations in the target protein. For this compound, resistance is associated with amino acid substitutions within or near the hydrophobic binding pocket on the HBc protein.[10][15] These mutations can reduce the binding affinity of the drug, thereby decreasing its efficacy. A mutation is typically defined as conferring resistance if it causes a twofold or greater increase in the EC50 value compared to the wild-type virus.[10] While specific, clinically derived resistance profiles for this compound are still being fully characterized, mutations at key positions within the core protein have been identified through in vitro studies as conferring resistance to various CAMs that share the same binding site.[8][15]

Key Experimental Methodologies

The characterization of this compound and its binding site relies on a suite of specialized biochemical and virological assays. Below are generalized protocols for key experiments.

Protocol: HBV Replicon Assay for EC50 Determination

This assay measures the ability of a compound to inhibit HBV replication in a stable cell line that contains an integrated copy of the HBV genome.

-

Cell Culture: Seed HepG2.2.15 cells (or similar HBV replicon-containing cell line) in 96-well plates and allow them to reach confluence, which is necessary for high-level viral replication.[16]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).

-

Incubation: Treat the cells with the compound daily for 7-9 consecutive days to allow for multiple rounds of replication and to observe the compound's effect.[16]

-

DNA Extraction: After the treatment period, lyse the cells and extract total intracellular DNA.

-

Quantification of HBV DNA: Measure the amount of HBV DNA replicative intermediates using quantitative PCR (qPCR) with primers specific for the HBV genome.

-

Data Analysis: Normalize the HBV DNA levels to a housekeeping gene to account for differences in cell number. Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Protocol: Thermal Shift Assay (TSA) for Direct Binding

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming direct interaction.[17][18]

-

Protein Preparation: Purify recombinant HBV core protein (e.g., the Cp149 assembly domain).[17]

-

Reaction Setup: In a 96-well PCR plate, prepare reactions containing a fixed concentration of the purified HBc protein, a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins, and varying concentrations of this compound.[17]

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature in small increments (e.g., from 25°C to 95°C), measuring fluorescence at each step.[19]

-

Data Acquisition: As the protein unfolds with increasing temperature, the dye will bind and fluoresce, generating a melting curve.[17]

-

Data Analysis: The midpoint of the transition in the melting curve is the Tm. Calculate the change in melting temperature (ΔTm) between the protein alone and the protein-ligand samples. A significant ΔTm indicates direct binding.[19]

Protocol: In Vitro Capsid Assembly Assay

This assay assesses the effect of a compound on the formation of HBV capsids from purified HBc dimers. Size Exclusion Chromatography (SEC) is commonly used to separate assembled capsids (large) from dimers (small).[16][20]

-

Reaction Preparation: Purify recombinant HBc dimers. Incubate the dimers (e.g., at 10 µM) with this compound or a vehicle control for 30 minutes at 37°C to allow for binding.[16]

-

Initiate Assembly: Induce capsid assembly by adding a salt solution (e.g., to a final concentration of 150 mM NaCl). Allow the reaction to equilibrate for several hours or overnight at 37°C.[16]

-

Size Exclusion Chromatography (SEC): Inject the reaction mixture onto an SEC column (e.g., Superose 6) equilibrated in the assembly buffer.[16][20]

-

Analysis: Monitor the elution profile using UV absorbance at 280 nm. Assembled capsids will elute in the void volume or early fractions, while free dimers will elute later.

-

Interpretation: Compare the chromatograms of the treated and untreated samples. An increase in the capsid peak and a corresponding decrease in the dimer peak in the this compound-treated sample indicates that the compound promotes capsid assembly.[21]

Protocol: cccDNA Quantification by qPCR

This protocol aims to specifically quantify the amount of cccDNA in infected cells, distinguishing it from other viral DNA forms.

-

Cell Culture and Infection: Infect a permissive cell line (e.g., HepG2-NTCP) with HBV. Treat the cells with this compound at various concentrations for a defined period (e.g., 7-10 days).[22]

-

DNA Extraction: Harvest the cells and perform a specialized DNA extraction (e.g., Hirt extraction) designed to enrich for low-molecular-weight episomal DNA like cccDNA and remove the bulk of host chromosomal DNA.[22]

-

Nuclease Digestion: Treat the extracted DNA with a nuclease, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease. These enzymes will selectively digest linear and relaxed circular DNA (i.e., replicative intermediates) while leaving the covalently closed circular DNA intact.[22][23]

-

qPCR Analysis: Perform qPCR using primer sets that are specific for the amplification of cccDNA. This often involves primers that span the gap region of rcDNA, such that only the repaired cccDNA molecule can serve as a template.[24][25]

-

Data Normalization and Analysis: Quantify the absolute copy number of cccDNA using a standard curve. Normalize the results to a cellular housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency. Compare the cccDNA levels in treated versus untreated cells to determine the inhibitory effect of this compound.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for chronic hepatitis B. Its mechanism, centered on the allosteric modulation of capsid assembly, targets a crucial nexus in the viral lifecycle. By binding to a specific hydrophobic pocket at the HBc dimer-dimer interface, this compound effectively hijacks the assembly process, leading to the formation of empty capsids and preventing the replenishment of the persistent cccDNA reservoir. A thorough understanding of this binding site, the resulting mechanism of action, and the quantitative methods used for its characterization is essential for the ongoing development of this and future generations of capsid assembly modulators aimed at achieving a functional cure for HBV.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Naturally Occurring Core Protein Mutations Compensate for the Reduced Replication Fitness of a Lamivudine-Resistant HBV Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA [en.bio-protocol.org]

- 25. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Bersacapavir: An Early Stage Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bersacapavir (formerly JNJ-56136379) is an investigational novel oral hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated potent antiviral activity in early studies. By targeting the viral core protein, this compound disrupts the HBV life cycle through a dual mechanism of action: it accelerates the assembly of empty, non-functional viral capsids and inhibits the de novo formation of covalently closed circular DNA (cccDNA), the stable viral reservoir in infected hepatocytes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound based on data from early preclinical and clinical studies, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HBV core protein (HBc), a critical component for multiple stages of the viral life cycle.[1] It binds to a hydrophobic pocket at the interface of HBc protein dimers, which are the building blocks of the viral capsid.[1][2] This interaction allosterically modulates the core protein, leading to two key antiviral effects:

-

Aberrant Capsid Assembly: this compound accelerates the kinetics of capsid assembly, forcing the formation of capsids that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase.[3] These "empty" capsids are morphologically normal but non-infectious as they lack the genetic material necessary for replication.[3]

-

Inhibition of cccDNA Formation: By interfering with the proper formation of nucleocapsids, this compound indirectly inhibits the establishment of new cccDNA molecules.[3] The formation of cccDNA from relaxed circular DNA (rcDNA) is a crucial step for the persistence of HBV infection.

This dual mechanism of action not only suppresses viral replication but also has the potential to reduce the pool of cccDNA, a key goal for achieving a functional cure for chronic hepatitis B.

Caption: this compound's dual mechanism of action on the HBV life cycle.

Pharmacodynamics: In Vitro Antiviral Activity

The antiviral potency of this compound has been evaluated in various in vitro cell-based assays. In HBV-producing hepatoma cell lines, such as HepG2.2.15, this compound has demonstrated potent inhibition of viral replication.

| Parameter | Cell Line | Value (nM) | Reference |

| EC50 (Genotype D) | HepG2.2.15 | 17 | [4] |

| Median EC50 (Genotypes A-H) | Various | 10 - 33 | [4] |

These studies indicate that this compound is a potent inhibitor of HBV replication across a broad range of genotypes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in early clinical trials involving healthy volunteers and patients with chronic hepatitis B.

Absorption and Distribution

Following oral administration, this compound is absorbed, and its exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner for single doses ranging from 25 mg to 300 mg.[5]

Metabolism and Excretion

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[3] Co-administration with a strong CYP3A inhibitor, itraconazole, resulted in a 38% increase in the AUC of this compound, indicating a modest drug-drug interaction potential.[6]

Human Pharmacokinetics

Table 1: Single Ascending Dose Pharmacokinetics in Healthy Volunteers (Mean)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 25 mg | Data not available | Data not available | Data not available |

| 75 mg | Data not available | Data not available | Data not available |

| 150 mg | Data not available | Data not available | Data not available |

| 300 mg | Data not available | Data not available | Data not available |

Table 2: Multiple Dose Pharmacokinetics in Healthy Volunteers (Mean)

| Dose Regimen | Cmax (ng/mL) | Trough Concentration (ng/mL) | AUC (ng·h/mL) | Half-life (hr) |

| 150 mg BID for 2 days, then 100 mg QD for 10 days | Data not available | Data not available | Data not available | 103 - 148 |

Following multiple dosing, steady-state plasma concentrations of this compound were achieved by day 8.[5] The long terminal half-life of 103 to 148 hours supports once-daily dosing.[3]

Table 3: Pharmacokinetics in Patients with Moderate Hepatic Impairment (Single 250 mg Dose)

| Parameter | Healthy Subjects | Moderate Hepatic Impairment | Fold Increase |

| Plasma Exposure (AUC) | Not specified | Not specified | 1.1 - 1.3 |

Plasma exposure to this compound was modestly higher in participants with moderate hepatic impairment compared to those with normal liver function; however, these increases were not considered clinically relevant.[7]

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)

Objective: To determine the 50% effective concentration (EC50) of this compound for the inhibition of HBV DNA replication.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 6-8 days) to allow for multiple rounds of viral replication.

-

HBV DNA Extraction: Extracellular HBV DNA is isolated from the cell culture supernatant.

-

HBV DNA Quantification: The amount of HBV DNA is quantified using a real-time quantitative polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.

-

Data Analysis: The percentage of inhibition of HBV DNA replication at each drug concentration is calculated relative to the vehicle control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Caption: Workflow for the in vitro antiviral activity assay.

Conclusion

Early studies on this compound reveal a promising pharmacological profile for a novel anti-HBV agent. Its unique dual mechanism of action, potent pan-genotypic antiviral activity, and favorable pharmacokinetic properties, including a long half-life supporting once-daily dosing, highlight its potential as a component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further clinical development is warranted to fully elucidate its efficacy and safety profile.

References

- 1. Hepatitis B virus core protein dimer-dimer interface is critical for viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Drug‐Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ‐56136379 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics, Safety and Tolerability of JNJ-56136379, a Novel Hepatitis B Virus Capsid Assembly Modulator, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (this compound) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Bersacapavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM).[1][2] It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[2][3] These application notes provide detailed protocols for the in vitro assessment of this compound's antiviral activity, cytotoxicity, and resistance profile.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), leading to the accelerated assembly of non-functional, empty capsids.[1][2] This process prevents the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase, thereby halting HBV replication.[3] A secondary mechanism involves the inhibition of the formation of new covalently closed circular DNA (cccDNA) from incoming virions.[2][3]

Caption: this compound's dual mechanism of action on the HBV life cycle.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell-based assays.

Table 1: In Vitro Antiviral Activity of this compound against HBV

| Cell Line | Assay Endpoint | EC50 (nM) | EC90 (nM) | Reference |

| HepG2.117 | Intracellular HBV DNA | 54 (median) | - | [2] |

| HepG2.2.15 | Extracellular HBV DNA | - | - | [1] |

| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA (co-treatment) | 93 (median) | - | [2] |

| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA (post-infection) | 102 (median) | 376 (median) | [3] |

| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 876 (median) | 4019 (median) | [3] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) | Reference |

| HepG2 | Resazurin assay | >50 | [1] |

| HepG2.117 | ATP quantification | >0.5 | [4] |

Experimental Protocols

Antiviral Activity Assay in Stably Transfected Hepatoma Cell Lines (e.g., HepG2.117)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of intracellular HBV DNA.

References

- 1. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Quantification of Bersacapavir in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bersacapavir is an investigational novel inhibitor of HIV-1 capsid function, representing a promising new class of antiretroviral drugs. To support pharmacokinetic and toxicokinetic studies during its clinical development, a robust, sensitive, and specific bioanalytical method for the quantification of this compound in human plasma is essential. This document provides a detailed application note and a representative protocol for the determination of this compound concentrations in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: As of the writing of this document, a specific, validated LC-MS/MS method for this compound has not been published in peer-reviewed literature. The following protocol is a representative method developed based on established bioanalytical techniques for other antiviral compounds with similar characteristics, such as Lenacapavir. This protocol is intended to serve as a comprehensive starting point for method development and validation in a regulated bioanalytical laboratory.

Principle of the Method

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-¹³C,²H₃ (or a suitable analog as an internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA as anticoagulant)

-

Calibrated pipettes and tips

-

Microcentrifuge tubes

-

96-well plates (optional, for high-throughput analysis)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh the reference standards of this compound and the internal standard.

-

Dissolve in an appropriate solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown study samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

For calibration and QC samples, spike the appropriate amount of this compound working solution.

-

Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile to the blank).

-

Vortex mix all tubes for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Add 150 µL of water containing 0.1% formic acid to the supernatant.

-

Seal the plate or cap the vials and vortex briefly before placing in the autosampler.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and should be optimized during method development.

| Parameter | Proposed Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions, and re-equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined experimentally |

| This compound | Propose m/z based on molecular weight |

| Internal Standard | Propose m/z based on molecular weight |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation Parameters

The bioanalytical method should be validated according to the guidelines of the FDA and/or EMA. The following parameters should be assessed:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of this compound and the internal standard.

-

Linearity and Range: A calibration curve with a blank, a zero standard, and at least six non-zero concentrations should be prepared. The linearity should be evaluated by a weighted (1/x² or 1/x) linear regression. A typical range could be 0.1 to 500 ng/mL.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing replicate quality control samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

-

Recovery: The extraction recovery of this compound should be determined at LQC, MQC, and HQC levels by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

-

Matrix Effect: Assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions at LQC and HQC levels.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in human plasma.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | 0.1 - 500 | Weighted (1/x²) | ≥ 0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |

| LLOQ | 0.1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |

| LQC | 0.3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| MQC | 50 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| HQC | 400 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | > 85% | 85-115% |

| HQC | 400 | > 85% | 85-115% |

Table 4: Stability of this compound in Human Plasma

| Stability Condition | Duration | Temperature | Accuracy (% of Nominal) |

| Short-term (Bench-top) | 8 hours | Room Temp. | 85-115% |

| Long-term | 90 days | -80°C | 85-115% |

| Freeze-Thaw Cycles | 3 cycles | -80°C to RT | 85-115% |

| Post-preparative (Autosampler) | 24 hours | 10°C | 85-115% |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound from human plasma.

Bioanalytical Method Validation Pathway

Application Notes and Protocols: Co-administration of Bersacapavir and siRNA JNJ-73763989 for the Treatment of Chronic Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with researchers actively exploring novel therapeutic strategies to achieve a functional cure. This document outlines the application and protocols for the combined use of two investigational agents, Bersacapavir (also known as JNJ-56136379 or JNJ-6379) and JNJ-73763989 (JNJ-3989), for the treatment of chronic hepatitis B. This compound is a capsid assembly modulator that disrupts HBV replication, while JNJ-73763989 is a small interfering RNA (siRNA) that targets and degrades all HBV RNA transcripts. The combination of these two agents, often in conjunction with a nucleos(t)ide analogue (NA), represents a multi-pronged approach to suppressing all key aspects of the HBV lifecycle.

These notes provide a summary of the mechanism of action, key clinical trial data, and detailed protocols for essential experiments to evaluate the efficacy of this combination therapy.

Mechanism of Action

The synergistic effect of this compound and JNJ-73763989 stems from their distinct and complementary mechanisms of action targeting different stages of the HBV life cycle.

This compound (JNJ-56136379): Capsid Assembly Modulator

This compound is a novel oral HBV capsid assembly modulator. It functions by binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits. This interaction interferes with the normal process of nucleocapsid assembly. This compound accelerates the rate and extent of capsid assembly, leading to the formation of morphologically intact but empty viral capsids that lack the viral genome (pre-genomic RNA, or pgRNA) and the viral polymerase. This disruption of pgRNA encapsidation is the primary mechanism by which this compound inhibits HBV replication. A secondary mechanism involves interfering with the disassembly of incoming capsids, which can hinder the formation of new covalently closed circular DNA (cccDNA).

JNJ-73763989 (JNJ-3989): Small Interfering RNA (siRNA)